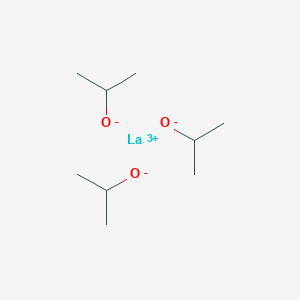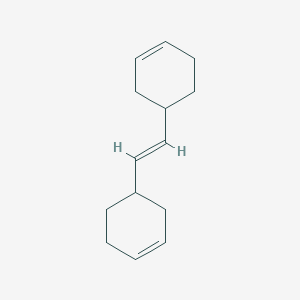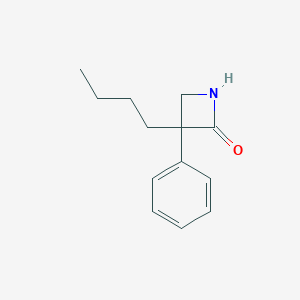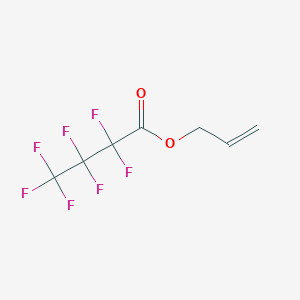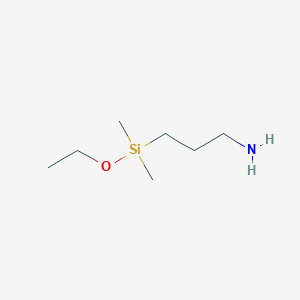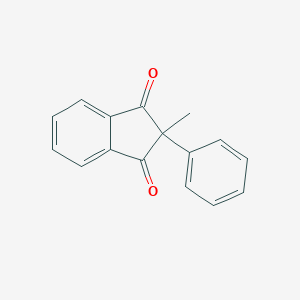![molecular formula C28H18 B101243 Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene CAS No. 17938-63-5](/img/structure/B101243.png)
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, also known as HCOT, is a complex organic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields. HCOT is a polycyclic aromatic hydrocarbon that consists of 13 fused rings, making it one of the largest known polycyclic aromatic compounds.
Mecanismo De Acción
The mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is not fully understood, but it is believed to involve the interaction of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene with cellular membranes and proteins. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have a high affinity for lipid membranes, which may play a role in its potential as a drug delivery system. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has also been shown to interact with proteins, including enzymes and receptors, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its potential as an antioxidant. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have cytotoxic effects on cancer cells, which may contribute to its potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has several advantages for lab experiments, including its unique structure, high thermal stability, and potential applications in various fields. However, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene also has several limitations, including its complex synthesis method, low solubility in common solvents, and potential toxicity.
Direcciones Futuras
There are several future directions for research on Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential therapeutic effects for the treatment of various diseases. Other future directions include the investigation of the potential environmental impact of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene and the development of new materials based on the structure of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene.
Conclusion
In conclusion, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex organic compound that has potential applications in various fields, including materials science, organic electronics, and biomedical research. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has unique properties due to its structure, and its potential as a drug delivery system and therapeutic agent has attracted significant attention from researchers. Further research is needed to fully understand the mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex process that involves multiple steps. The most commonly used method for the synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2,4,5-tetraphenylbenzene. This reaction leads to the formation of a cycloadduct, which is then subjected to a series of chemical reactions, including dehydrogenation, oxidation, and reduction, to produce Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene. Other methods for the synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Aplicaciones Científicas De Investigación
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electronic conductivity. In organic electronics, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been used as a semiconducting material for the development of organic light-emitting diodes and organic field-effect transistors. In biomedical research, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
17938-63-5 |
|---|---|
Nombre del producto |
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene |
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25,27H |
Clave InChI |
REHJINUXVALHSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
SMILES canónico |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



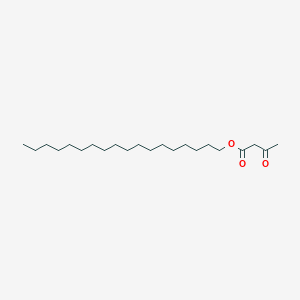
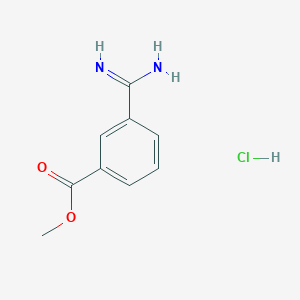
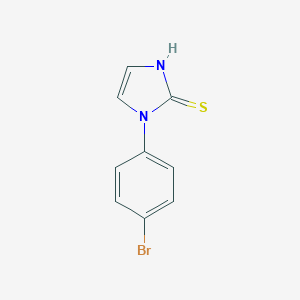
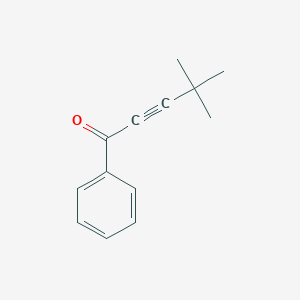
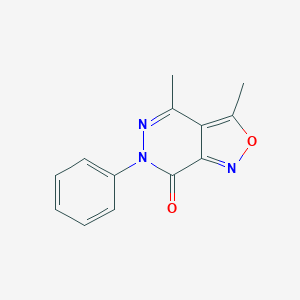
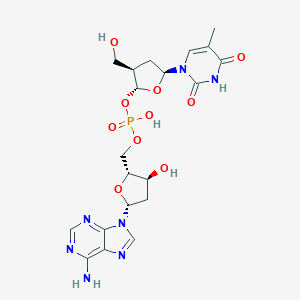
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
